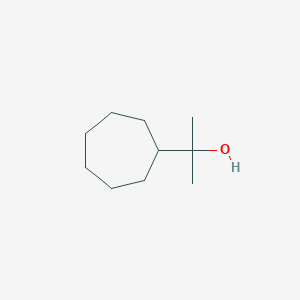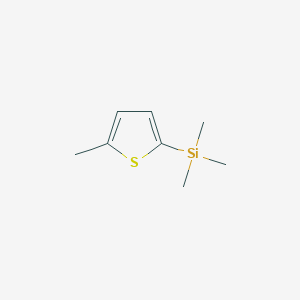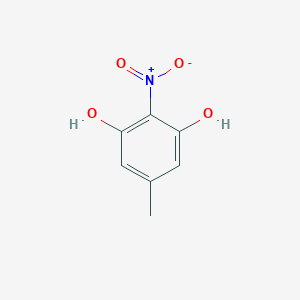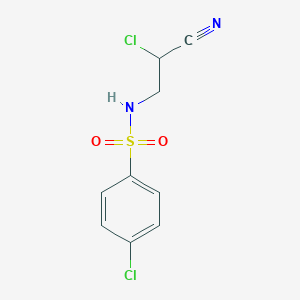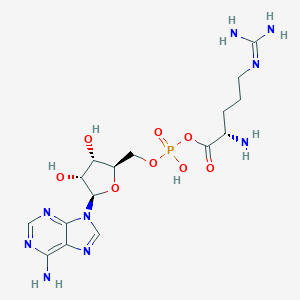
Arginyl adenylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginyl adenylate is a naturally occurring amino acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is formed by the reaction of arginine and ATP, and it has been found to play a crucial role in various biochemical and physiological processes.
Mechanism of Action
Arginyl adenylate functions as a signaling molecule in various biochemical pathways. It has been found to activate the mTOR pathway, which is involved in cell growth and proliferation. Additionally, arginyl adenylate has been shown to activate the NF-κB pathway, which plays a role in inflammation and immunity.
Biochemical and physiological effects:
Arginyl adenylate has been found to have a wide range of biochemical and physiological effects. This molecule has been shown to enhance protein synthesis and promote cell growth and proliferation. Additionally, arginyl adenylate has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Arginyl adenylate has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized in vitro. Additionally, arginyl adenylate has been found to have low toxicity, making it a safe candidate for in vivo studies. However, the use of arginyl adenylate in lab experiments is limited by its instability and short half-life.
Future Directions
There are several potential future directions for research on arginyl adenylate. One area of interest is the development of arginyl adenylate-based therapies for the treatment of autoimmune diseases. Additionally, the role of arginyl adenylate in wound healing and tissue repair is an area of active research. Finally, the potential use of arginyl adenylate as a dietary supplement for enhancing muscle growth and athletic performance is an area of interest.
Synthesis Methods
Arginyl adenylate is synthesized in vivo by the enzyme arginyl-tRNA synthetase, which catalyzes the reaction between arginine and ATP. The resulting arginyl adenylate is then used as a substrate for protein synthesis.
Scientific Research Applications
Arginyl adenylate has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule has been found to have anti-inflammatory properties, and it has been shown to enhance wound healing and tissue repair. Additionally, arginyl adenylate has been found to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
properties
CAS RN |
15470-08-3 |
|---|---|
Product Name |
Arginyl adenylate |
Molecular Formula |
C16H26N9O8P |
Molecular Weight |
503.41 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |
InChI Key |
AJYPLWAQPDERQG-TWBCTODHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Other CAS RN |
15470-08-3 |
synonyms |
arginyl adenylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



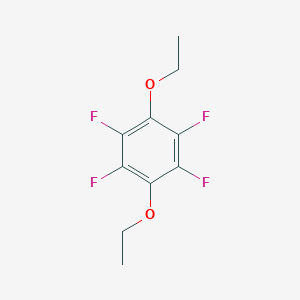

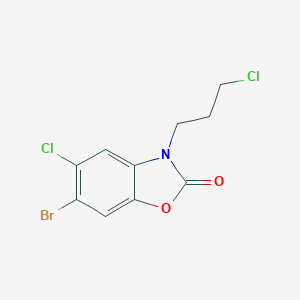
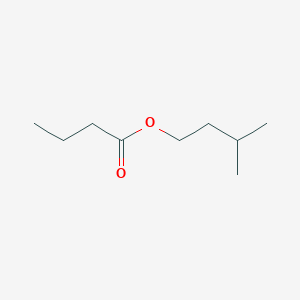
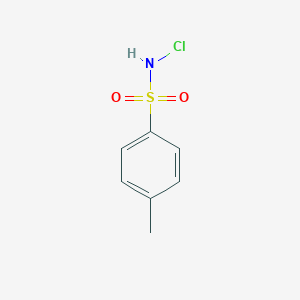
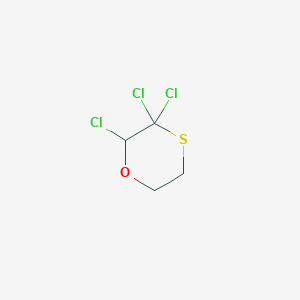
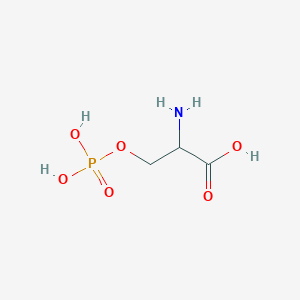
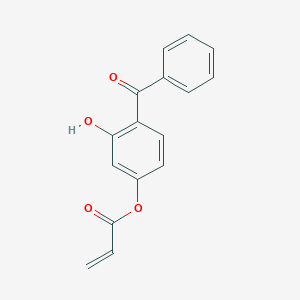
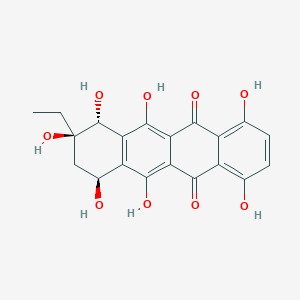
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
